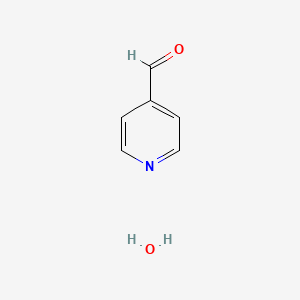

4-Pyridinecarbaldehyde monohydrate

Description

Historical Context and Evolution of Pyridinecarbaldehyde Chemistry

The chemistry of pyridine (B92270) and its derivatives dates back to the 19th century, with significant advancements in synthesis and understanding of their properties occurring throughout the 20th century. Pyridinecarbaldehydes, as a class, gained importance as their synthetic utility became increasingly apparent. The development of various methods to synthesize these compounds, such as the oxidation of the corresponding picolines, has been a key area of research. chemicalbook.comguidechem.com

Significance of 4-Pyridinecarbaldehyde as a Versatile Synthetic Intermediate

4-Pyridinecarbaldehyde is a widely utilized building block in organic synthesis. chemicalbook.com Its aldehyde functional group readily undergoes a variety of reactions, including condensation, oxidation, reduction, and the formation of Schiff bases. This reactivity makes it a crucial precursor for the synthesis of a wide range of more complex molecules with applications in pharmaceuticals, materials science, and agriculture. guidechem.com For instance, it is a key intermediate in the production of various medicinal compounds and is used in the synthesis of ligands for metal complexes.

The versatility of 4-Pyridinecarbaldehyde is evident in its use in the following synthetic applications:

Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical agents.

Corrosion Inhibitors: The compound and its derivatives have been studied for their potential as corrosion inhibitors.

Metal-Organic Frameworks (MOFs): It is used in the creation of ligands for the construction of MOFs.

Schiff Bases: It readily reacts with primary amines to form Schiff bases, which are important in coordination chemistry and as intermediates in various organic reactions.

| Application Category | Specific Use of 4-Pyridinecarbaldehyde |

| Pharmaceuticals | Synthesis of drug candidates |

| Materials Science | Precursor for corrosion inhibitors and MOFs |

| Organic Synthesis | Intermediate for Schiff bases and other complex molecules |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridine-4-carbaldehyde;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO.H2O/c8-5-6-1-3-7-4-2-6;/h1-5H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQHAQDWUMOSRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Pyridinecarbaldehyde

Established Industrial and Laboratory Preparations

Conventional methods for producing 4-pyridinecarbaldehyde are well-documented and extensively utilized in both large-scale industrial manufacturing and smaller-scale laboratory work. These techniques predominantly rely on the oxidation of accessible precursors.

Catalytic Oxidation Pathways for 4-Picoline

A primary industrial method for synthesizing 4-pyridinecarbaldehyde is the catalytic oxidation of 4-picoline. chemicalbook.comchemicalbook.comguidechem.com This process typically involves the vapor-phase oxidation of 4-picoline with air over a metal oxide catalyst. chemicalbook.comchemicalbook.com Vanadium-molybdenum and vanadium-titanium (B8517020) oxide catalysts are frequently used, often at high temperatures around 400°C. chemicalbook.comchemicalbook.comresearchgate.net The effectiveness of this method hinges on catalyst composition, reaction temperature, and reactant feed ratios. researchgate.net Research efforts have been directed at enhancing the selectivity for 4-pyridinecarbaldehyde while minimizing the formation of byproducts like isonicotinic acid, pyridine (B92270), and carbon oxides. researchgate.netmdpi.com While cost-effective for industrial production, this method often requires significant industrial equipment and can present challenges in product purification due to the high temperatures involved. guidechem.com

A multi-step synthesis starting from 4-picoline has also been developed, involving N-oxidation, acylation and rearrangement, hydrolysis to 4-pyridinemethanol, and subsequent oxidation to the final product. google.com This method boasts a high total yield and utilizes inexpensive raw materials under mild conditions. google.com

| Catalyst | Oxidant | Temperature (°C) | Key Findings |

| Vanadium-Molybdenum | Air | 400 | Industrial method for generating 4-pyridinecarbaldehyde. chemicalbook.comchemicalbook.com |

| V-Ti-O | Air, Water Vapor | 310 | Yields of over 82% for isonicotinic acid, an oxidation byproduct. researchgate.net |

| V2O5-TiO2-SnO2 | Air | Not Specified | Increased activity and conversion at lower temperatures. |

| Co(II)/NHPI/[(C6H5)3P(CH2C6H5)][Br] | Oxygen | 190 | 55.5% selectivity for 4-pyridinecarboxylic acid with 18% picoline conversion. mdpi.com |

| Cr, V, P oxides | Oxygen, Water Vapor | Not Specified | Lower yields of 4-pyridinecarbaldehyde. google.com |

Oxidative Conversion of 4-Pyridinemethanol

Another established route, particularly favored in laboratory settings for its high selectivity, is the oxidation of 4-pyridinemethanol. chemicalbook.comgoogle.com A variety of oxidizing agents can be utilized for this transformation. One approach involves the use of a catalytic system with 1-methylimidazole (B24206) and a copper bromide complex supported on a resin, with oxygen as the oxidant in acetonitrile (B52724) at room temperature. chemicalbook.com While this method can achieve high yields, the use of stoichiometric oxidizing agents in other protocols can generate considerable waste, making them less suitable for large-scale industrial applications from both an environmental and economic standpoint. chemicalbook.comgoogle.com

| Oxidizing Agent/Catalyst | Solvent | Temperature | Key Features |

| O2, 1-methylimidazole, 9-Azabicyclo[3.3.1]non-9-yloxy copper bromide on TentaGel resin | Acetonitrile | Room Temperature | High yield, suitable for laboratory scale. chemicalbook.com |

Transformation Routes from 4-Cyanopyridine (B195900)

4-Cyanopyridine also serves as a valuable precursor for the synthesis of 4-pyridinecarbaldehyde. guidechem.comchemicalbook.comgoogle.com A common laboratory method is the Stephen aldehyde synthesis, where the 4-cyanopyridine is treated with stannous chloride in an ethereal or tetrahydrofuran (B95107) solution of hydrogen chloride to form an iminium salt, which is then hydrolyzed to the aldehyde. guidechem.comgoogle.com Another approach involves reduction using a carbon catalyst with potassium carbonate in a dimethyl sulfoxide (B87167) and water solvent mixture at 60°C under high pressure. chemicalbook.com A highly selective method, particularly useful for smaller-scale preparations, is the reduction of the nitrile group to an imine using diisobutylaluminium hydride (DIBAL-H), followed by hydrolysis to the aldehyde. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.comwikipedia.org This method is advantageous as it prevents further reduction to the amine, which can occur with stronger reducing agents like lithium aluminum hydride. masterorganicchemistry.comchemistrysteps.com

| Reagents | Solvent | Temperature (°C) | Key Features |

| Stannous chloride, HCl | Tetrahydrofuran or Ether | 25-50 | Stephen aldehyde synthesis. guidechem.comgoogle.com |

| Potassium carbonate, carbon catalyst | Dimethyl sulfoxide, Water | 60 | High-pressure reaction. chemicalbook.com |

| Diisobutylaluminium hydride (DIBAL-H) | Not Specified | Low (e.g., -78) | High selectivity for the aldehyde. masterorganicchemistry.comcommonorganicchemistry.com |

Emerging and Green Synthetic Approaches

In line with the principles of green chemistry, research has focused on developing more sustainable synthetic routes to 4-pyridinecarbaldehyde that minimize waste and utilize less hazardous reagents.

Solvent-Free Reactions and Reductive Hydrolysis Techniques utilizing Isonicotinic Acid and Diamines

An innovative and environmentally benign approach starts from isonicotinic acid. google.com This method involves a solvent-free reaction between isonicotinic acid and a diamine, such as ethylenediamine (B42938) or o-phenylenediamine, at elevated temperatures (100-300°C) to form a 4-pyridine-2-imidazoline intermediate. google.com This intermediate is then subjected to reductive hydrolysis to yield 4-pyridinecarbaldehyde. google.com This method is advantageous due to its use of readily available and low-cost raw materials, simple process, short preparation time, and high yield, making it suitable for large-scale industrial production with minimal by-products. google.com

Optimization and Mechanistic Investigations of Synthesis Protocols

Significant research is dedicated to optimizing existing synthesis protocols and elucidating the underlying reaction mechanisms to improve efficiency and sustainability. For the catalytic oxidation of 4-picoline, studies have focused on modifying vanadium oxide catalysts with other metal oxides like TiO2 and SnO2. pleiades.online These modifications have been shown to increase catalyst activity and selectivity, allowing for higher conversions at lower temperatures. Mechanistic investigations suggest that these promoters facilitate the deprotonation of the methyl group of the adsorbed 4-picoline, a key step in the oxidation process. researchgate.net The goal of these optimization studies is to develop more robust and selective catalysts that operate under milder conditions, thereby reducing energy consumption and the formation of unwanted by-products. researchgate.net

Chemical Reactivity and Mechanistic Pathways of 4 Pyridinecarbaldehyde Systems

Fundamental Aldehyde Reactivity in the Pyridine (B92270) Ring Context

The chemical behavior of 4-Pyridinecarbaldehyde is dominated by the aldehyde functional group, but its reactivity is significantly modulated by the electronic influence of the pyridine ring. The nitrogen atom in the ring acts as an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes 4-Pyridinecarbaldehyde particularly susceptible to nucleophilic attack, a central theme in its reaction pathways.

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. For 4-Pyridinecarbaldehyde, this process typically occurs in a one-pot reaction under neutral or weakly acidic conditions. semanticscholar.org The reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction to an amine. acs.org

The mechanism begins with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of 4-Pyridinecarbaldehyde. This forms a hemiaminal intermediate. semanticscholar.org Subsequently, the hemiaminal undergoes dehydration, losing a water molecule to form a Schiff base, specifically an imine. semanticscholar.orgscilit.com The equilibrium of this first stage is often shifted towards the imine by removing the water formed. semanticscholar.org

The formation of a Schiff base (an imine) is a reversible condensation reaction between 4-Pyridinecarbaldehyde and a primary amine. researchgate.net These reactions are fundamental in synthetic chemistry and are characterized by the formation of a carbon-nitrogen double bond (C=N). researchgate.netcdnsciencepub.com A diverse array of Schiff bases has been synthesized from 4-Pyridinecarbaldehyde by reacting it with various primary amines, such as aminobenzoic acid isomers, phenylenediamines, aminophenol, and L-tryptophan. chemicalbook.combldpharm.comresearchgate.net

The reaction is typically initiated by the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. scilit.com A DFT (Density Functional Theory) study of the condensation between 4-Pyridinecarbaldehyde and o-aminobenzoic acid revealed a detailed mechanistic pathway involving double proton transfer. rsc.org After the initial formation of a zwitterionic intermediate, a transition state is reached where a hydrogen atom moves from the amino group to the hydroxyl oxygen, leading to the formation and subsequent elimination of a water molecule. rsc.org The products of these reactions are often crystalline solids and can be characterized using spectroscopic methods like FTIR, NMR, and mass spectrometry. researchgate.netchemicalbook.com For example, the FTIR spectrum of a Schiff base synthesized from 4-Pyridinecarbaldehyde and p-anisidine (B42471) showed a characteristic C=N imine group absorption at 1620 cm⁻¹. researchgate.net

Table 1: Examples of Schiff Bases Synthesized from 4-Pyridinecarbaldehyde

| Primary Amine Reactant | Resulting Schiff Base Product | Solvent/Conditions | Reference |

|---|---|---|---|

| p-Anisidine | 4-methoxy-N-(pyridin-4-ylmethylene)aniline | Water, Stirrer, 15 min | researchgate.net |

| 3-Aminobenzoic acid | 3-((Pyridin-4-ylmethylene)amino)benzoic acid | Methanol (B129727), Reflux | bldpharm.com |

| 2-Aminophenol | 2-((Pyridin-4-ylmethylene)amino)phenol | Methanol, Reflux | bldpharm.com |

| 3-Aminopyridine | N-(pyridin-4-ylmethylene)pyridin-3-amine | Ethanol (B145695), Reflux, 1 hour | cdnsciencepub.com |

Beyond primary amines, 4-Pyridinecarbaldehyde undergoes condensation reactions with a variety of other nucleophiles. These reactions are typically addition-elimination processes, where the nucleophile adds to the carbonyl group, followed by the elimination of a small molecule, usually water. mdpi.com

A classic example is the reaction with hydrazine (B178648) derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (in Brady's reagent). This reaction produces a brightly colored orange or yellow precipitate of 2,4-dinitrophenylhydrazone, serving as a qualitative test for the aldehyde functional group. mdpi.com Similarly, it reacts with thiosemicarbazide (B42300) in ethanol to form 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone. semanticscholar.org This condensation involves the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon, followed by dehydration. semanticscholar.org

4-Pyridinecarbaldehyde can also participate in condensation reactions to form larger, more complex structures. It can be used to synthesize β,β-Unsaturated amides by coupling with N,N-disubstituted formamides and is a precursor for creating meso-substituted A3-corroles and tetrapyridylporphyrin through condensation with pyrrole (B145914). chemicalbook.com These reactions highlight the versatility of the aldehyde group in forming new carbon-carbon and carbon-heteroatom bonds.

Hydrate (B1144303) Formation and Equilibrium in Aqueous Environments

In aqueous solutions, 4-Pyridinecarbaldehyde exists in a reversible equilibrium with its hydrated form, 4-Pyridinecarbaldehyde monohydrate, which is a geminal diol (gem-diol). acs.org This reaction involves the nucleophilic addition of water across the carbonyl double bond. nih.gov The equilibrium between the aldehyde and the hydrate is a critical aspect of its chemistry in biological and aqueous systems.

The kinetics and thermodynamics of the hydration of 4-Pyridinecarbaldehyde have been investigated using spectroscopic and calorimetric methods. acs.orgrsc.org The process is a reversible equilibrium, and the position of this equilibrium can be quantified by the hydration equilibrium constant (Khyd). acs.orgcdnsciencepub.com

Studies using UV spectrophotometry and NMR spectroscopy have determined the thermodynamic parameters for the hydration reaction in D₂O. acs.org Calorimetric measurements have also been used to find the enthalpy (ΔH°) and entropy (ΔS°) changes for the formation of the gem-diol in aqueous solutions. rsc.org The reaction is characterized by a negative enthalpy change, indicating it is an exothermic process, and a negative entropy change, which is expected as two molecules (aldehyde and water) combine to form one (hydrate). acs.org

Kinetic studies show that the hydration and dehydration reactions are subject to both acid and base catalysis. acs.org The rate of hydration is influenced by the pH of the solution, which affects the protonation state of both the pyridine ring and the reacting water molecule (or hydroxide (B78521) ion). cdnsciencepub.com

Table 2: Thermodynamic Parameters for the Hydration of 4-Pyridinecarbaldehyde

| Parameter | Value | Conditions | Method | Reference |

|---|---|---|---|---|

| ΔG° | -0.08 kcal/mol | D₂O, 25°C | NMR | acs.org |

| ΔH° | -4.2 kcal/mol | D₂O | NMR | acs.org |

| ΔS° | -13.9 e.u. (entropy units) | D₂O | NMR | acs.org |

| ΔH° | -4.83 kcal/mol | Neutral aqueous solution, 25°C | Calorimetry | rsc.org |

The stability of this compound and the position of the hydration equilibrium are governed by several key structural factors.

Electronic Effects : The primary factor favoring hydration is the electron-withdrawing nature of the pyridine ring. The nitrogen atom at the 4-position deactivates the ring and pulls electron density away from the carbonyl group. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack by water. cdnsciencepub.comconicet.gov.ar Compared to benzaldehyde, 4-Pyridinecarbaldehyde is significantly more hydrated due to this electronic influence. cdnsciencepub.com

pH and Protonation : The equilibrium is highly dependent on pH. acs.org In acidic solutions, the pyridine nitrogen becomes protonated, forming a pyridinium (B92312) ion. This greatly enhances the electron-withdrawing capacity of the ring, shifting the equilibrium further towards the more stable hydrated form. cdnsciencepub.com Spectroscopic analysis shows a significant increase in the fraction of hydrate at lower pH values. acs.org

Steric Factors : While electronic effects are dominant, steric hindrance can also play a role. Aldehydes are generally more prone to hydration than ketones because they have a less sterically crowded carbonyl carbon. nih.gov The planar structure of the pyridine ring attached to the aldehyde group presents minimal steric hindrance to the incoming water molecule.

The interplay of these factors means that in neutral to basic aqueous solutions, both the aldehyde and hydrate forms of 4-Pyridinecarbaldehyde coexist in a dynamic equilibrium, while in acidic environments, the equilibrium strongly favors the gem-diol form. acs.orgcdnsciencepub.com

Ortho-Effect and Positional Isomerism in Hydration Behavior

The hydration of pyridinecarbaldehydes, including 4-pyridinecarbaldehyde, is significantly influenced by the position of the formyl group on the pyridine ring, a phenomenon related to positional isomerism and the ortho-effect. The ortho-effect describes the unique influence of a substituent at the position adjacent (ortho) to a reaction center, which is not solely based on its electronic properties but also includes steric interactions. wikipedia.orgvedantu.com

In the context of pyridinecarbaldehydes, the hydration of the aldehyde group is subject to these electronic and steric influences. While 4-pyridinecarbaldehyde lacks an ortho-substituent relative to the formyl group, understanding the behavior of its isomers (2- and 3-pyridinecarbaldehyde) provides valuable insight into the factors governing its reactivity. For instance, in the acid-catalyzed hydration of 2-substituted α-methylstyrenes, the presence of an ortho-substituent forces the reaction center out of the plane of the aromatic ring, which can decrease the rate of reaction compared to its para-isomer. researchgate.net This steric hindrance can also be observed in the acidity of ortho-substituted benzoic acids, where the carboxyl group is twisted out of the benzene (B151609) ring's plane. wikipedia.orgresearchgate.net

While direct kinetic studies on the hydration of all three pyridinecarbaldehyde isomers under identical conditions are not extensively detailed in the provided results, the principles of the ortho-effect suggest that the hydration of 2-pyridinecarbaldehyde would be sterically hindered compared to the 3- and 4-isomers. The electronic effect of the nitrogen atom in the pyridine ring also plays a crucial role. The nitrogen atom's position relative to the aldehyde group influences the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack by water.

Superacid-Catalyzed Reactivity and Superelectrophile Generation

In the presence of superacids, such as a mixture of fluorosulfuric acid and antimony pentafluoride (FSO₃H–SbF₅) or trifluoromethanesulfonic acid (CF₃SO₃H), 4-pyridinecarbaldehyde exhibits dramatically enhanced reactivity due to the formation of highly reactive dicationic species known as superelectrophiles. researchgate.net

Elucidation of Diprotonation Pathways of 4-Pyridinecarbaldehyde

In a superacid medium, 4-pyridinecarbaldehyde undergoes diprotonation. The nitrogen atom of the pyridine ring, being a basic site, is protonated, and the carbonyl oxygen of the aldehyde group is also protonated. researchgate.net This results in the formation of a dicationic species. The generation of these diprotonated superelectrophiles has been studied and confirmed through theoretical calculations and direct observation by low-temperature ¹³C NMR spectroscopy. researchgate.net These studies provide a fundamental understanding of the structure and stability of these highly reactive intermediates.

Electrophilic Aromatic Substitution with Deactivated Arenes

One of the most striking features of the superelectrophile generated from 4-pyridinecarbaldehyde is its ability to react with deactivated aromatic compounds. researchgate.net Normally, electrophilic aromatic substitution (SEAr) reactions are challenging with deactivated arenes due to their low nucleophilicity. wikipedia.orglibretexts.orguci.edu However, the highly electrophilic nature of the dicationic intermediate derived from 4-pyridinecarbaldehyde allows it to attack even electron-poor aromatic rings. For example, it can undergo condensation reactions with deactivated arenes like o-dichlorobenzene and nitrobenzene (B124822) in high yields. researchgate.net This capability opens up synthetic routes to novel polysubstituted aromatic compounds.

Direct Functionalization of Saturated Hydrocarbons

The enhanced electrophilicity of the 4-pyridinecarbaldehyde-derived superelectrophile also enables the direct functionalization of saturated hydrocarbons, which are typically inert towards electrophilic attack. researchgate.netcapes.gov.br In a superacid medium, this superelectrophile can react with alkanes such as methylcyclohexane (B89554) and adamantane (B196018). researchgate.net For instance, the reaction of 4-pyridinecarbaldehyde with adamantane in the presence of carbon monoxide in a superacid yields an adamantanoyl ester in a significant 67% yield. researchgate.net This demonstrates the remarkable ability of these superelectrophiles to activate and functionalize C-H bonds in saturated systems.

Advanced Spectroscopic Probes of Reaction Intermediates

The direct observation and characterization of the fleeting intermediates in superacid-catalyzed reactions are crucial for understanding the reaction mechanisms. Low-temperature Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy has been a pivotal tool in this regard. researchgate.net By using this technique, researchers have been able to directly observe the dicationic intermediates formed from pyridinecarboxaldehydes in superacid solutions like FSO₃H–SbF₅. researchgate.net These spectroscopic studies, in conjunction with ab initio computational methods, provide concrete evidence for the existence and structure of the diprotonated superelectrophiles. researchgate.net

Gas-Phase and Vapour-Mediated Chemical Transformations

The study of gas-phase and vapour-mediated reactions of 4-pyridinecarbaldehyde provides insights into its intrinsic reactivity, free from solvent effects. While specific detailed studies on the gas-phase transformations of this compound were not prevalent in the search results, general principles of gas-phase ion chemistry and surface science can be applied. In the gas phase, protonated 4-pyridinecarbaldehyde can be generated and its reactivity with various neutral molecules studied using techniques like mass spectrometry. These studies can help to determine its proton affinity and gas-phase acidity, providing fundamental thermochemical data.

Vapour-mediated transformations on solid surfaces are also an area of interest. The adsorption and reaction of 4-pyridinecarbaldehyde from the vapour phase onto catalyst surfaces can lead to various products depending on the nature of the catalyst and the reaction conditions. For example, its oxidation or reduction can be studied over metal oxide or supported metal catalysts. These investigations are relevant to applications in heterogeneous catalysis and sensor technology.

Advanced Derivatization Strategies and Functional Material Precursors from 4 Pyridinecarbaldehyde

Synthesis of Complex Heterocyclic Systems

4-Pyridinecarbaldehyde, also known as 4-formylpyridine, is a versatile heterocyclic building block utilized in the synthesis of a wide array of complex organic molecules. Its reactivity, stemming from the aldehyde functional group and the nitrogen atom in the pyridine (B92270) ring, allows for its participation in various condensation and cyclization reactions, leading to the formation of diverse and functionally rich heterocyclic systems. These systems are of significant interest in medicinal chemistry, materials science, and coordination chemistry.

Formation of β-Unsaturated Amides and their Structural Diversity

The reaction of 4-pyridinecarboxaldehyde (B46228) with N,N-disubstituted formamides serves as a direct route to β-unsaturated amides. chemicalbook.com This transformation typically involves a coupling reaction that leverages the reactivity of the aldehyde and the formamide (B127407) to construct the α,β-unsaturated amide backbone. The structural diversity of the resulting amides can be readily achieved by varying the substituents on the formamide nitrogen, allowing for the introduction of a wide range of functional groups. This modularity is crucial for tuning the electronic and steric properties of the final products, which can be valuable intermediates in the synthesis of more complex molecules.

Meso-Substituted Corrole (B1231805) Architectures

4-Pyridinecarbaldehyde is a key precursor in the synthesis of meso-substituted corroles, a class of contracted porphyrinoids. chemicalbook.cominnospk.com The synthesis generally proceeds via the condensation of 4-pyridinecarbaldehyde with pyrrole (B145914) or dipyrromethanes. nih.govnih.gov A modified Rothemund approach, conducted in the presence of an excess of pyrrole, can lead to the formation of meso-triaryl-substituted corroles. nih.gov Efficient methods for synthesizing these corroles have been developed, including carrying out the initial reaction between the aldehyde and pyrrole in a water-methanol mixture with an acid catalyst like HCl. nih.gov This approach allows for careful control over the solubility of the aldehyde-pyrrole oligocondensates, leading to high yields of the bilane (B1242972) precursor. nih.gov Subsequent oxidative cyclization of the bilane yields the final corrole macrocycle. nih.gov This methodology has proven effective for aldehydes bearing electron-donating groups and has significantly improved the yields of trans-A2B-corroles. nih.gov

Table 1: Selected Meso-Substituted Corrole Synthesis Conditions and Yields

| Aldehyde | Dipyrromethane | Reaction Conditions | Yield | Reference |

| 4-Pyridinecarbaldehyde | Pyrrole | Water-methanol, HCl | Moderate to High | nih.gov |

| Benzaldehydes with electron-withdrawing groups | Pyrrole | Modified Rothemund | Higher yields | nih.gov |

| Moderately reactive aldehydes | Pyrrole | Water-methanol, HCl | 14-27% | nih.gov |

| Unhindered dipyrromethanes | Aldehydes | Water-methanol, HCl | 45-56% | nih.gov |

Synthesis and Characterization of 4′-Pyridyl Terpyridines

4-Pyridinecarbaldehyde is instrumental in the construction of 4′-pyridyl terpyridines, which are ligands of significant interest due to their coordination properties and potential applications, including as anticancer agents. chemicalbook.cominnospk.com The synthesis often employs a Kröhnke-type reaction, which involves the condensation of 2-acetylpyridine (B122185) with an aromatic aldehyde, in this case, 4-pyridinecarbaldehyde, in the presence of a base and an ammonia (B1221849) source. nih.govresearchgate.net A more straightforward "one-pot" approach reacts two equivalents of 2-acetylpyridine with 4-pyridinecarbaldehyde. nih.gov

The resulting 4′-(4-pyridyl)-2,2′:6′,2″-terpyridine can be characterized by various spectroscopic methods and single-crystal X-ray diffraction. rsc.orgnih.gov These studies reveal details about the molecular geometry, such as the twist angles between the pyridine rings. acs.org For instance, in one study, the adjacent pyridine rings within the 4,2′:6′,4′′-tpy unit were found to be twisted by 14.9° and 30.7°. acs.org The characterization of these ligands is crucial for understanding their coordination behavior with metal ions and the properties of the resulting metal-organic assemblies. rsc.orgacs.org

Porphyrin Derivatives via Pyridinecarbaldehyde Condensation

Similar to corrole synthesis, 4-pyridinecarbaldehyde is used in the synthesis of porphyrin derivatives. The condensation reaction of 4-pyridinecarbaldehyde with pyrrole under specific conditions leads to the formation of meso-tetra-pyridyl porphyrins. The Rothemund condensation is a classical method for this purpose. nih.gov The reaction conditions can be modified to favor the formation of porphyrins over other macrocycles. nih.gov Green synthesis methodologies have also been developed, utilizing a water-methanol mixture and HCl for the initial condensation, followed by reflux in a solvent like DMF and air oxidation, avoiding the need for expensive and harsh oxidizing agents. nih.gov These pyridyl-substituted porphyrins are valuable as building blocks for creating supramolecular assemblies and functional materials. nih.gov

Table 2: Comparison of Porphyrin Synthesis Methods

| Method | Key Features | Typical Yields | Reference |

| Rothemund Condensation | Classical method, can be modified to favor porphyrin formation. | Variable | nih.gov |

| Green Synthesis | Water-methanol solvent system, HCl catalyst, air oxidation. | 10-40% (reproducible) | nih.gov |

| Propionic Acid Method | Refluxing propionic acid with pyrrole and aldehyde. | ~24% | nih.gov |

Generation of 1,4-Dihydropyridin-4-yl-phenoxyacetohydrazones

4-Pyridinecarbaldehyde is a key starting material for the synthesis of novel 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones. chemicalbook.com The synthesis of these complex molecules often involves a multi-step pathway. A common approach is the Hantzsch 1,4-dihydropyridine (B1200194) synthesis, a multi-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source. researchgate.netresearchgate.net In this specific case, a derivative of 4-pyridinecarbaldehyde, often one with a phenoxyacetohydrazone moiety already attached or formed in situ, would be used as the aldehyde component. The resulting 1,4-dihydropyridine core is a well-known pharmacophore. researchgate.net Research has shown that the introduction of different substituents on the phenyl ring of the phenoxyacetohydrazone can influence the biological activity of the final compounds. nih.gov

Controlled Synthesis of Hydrazones and Quinazolines

The reaction of 4-pyridinecarbaldehyde with various hydrazides readily yields hydrazones through a condensation reaction. rsc.orgnih.gov This reaction is often straightforward and can be carried out under mild conditions, such as refluxing in ethanol (B145695). nih.govsemanticscholar.org The resulting hydrazones, which contain the azomethine (–NHN=CH–) group, are themselves a class of compounds with diverse biological activities. nih.gov

Furthermore, derivatives of 4-pyridinecarbaldehyde can be utilized in the synthesis of quinazolines, an important class of heterocyclic compounds with a broad range of pharmacological properties. openmedicinalchemistryjournal.comnih.gov The synthesis of quinazolines can be achieved through various methods, including copper-catalyzed reactions of 2-aminobenzylamines with aldehydes. nih.gov In this context, 4-pyridinecarbaldehyde or its derivatives would serve as the aldehyde component, leading to the formation of 2-(pyridin-4-yl)quinazolines. Various synthetic strategies, including multicomponent reactions and the use of green catalysts, have been developed to improve the efficiency and environmental friendliness of quinazoline (B50416) synthesis. openmedicinalchemistryjournal.comorganic-chemistry.org

Azine and Azomethine Derivatives for Optoelectronic Applications

4-Pyridinecarbaldehyde serves as a valuable building block for the synthesis of azine and azomethine derivatives, which are classes of compounds investigated for their potential in optoelectronic applications. The synthesis of these derivatives typically involves the condensation reaction of 4-Pyridinecarbaldehyde with hydrazine (B178648) to form azines (C=N-N=C linkage) or with primary amines to form azomethines (or Schiff bases, C=N linkage).

The optoelectronic properties of these molecules are derived from their extended π-conjugated systems. The pyridine ring, being an electron-deficient aromatic system, can influence the electronic properties of the resulting derivative. The nitrogen atom in the pyridine ring can also be a site for protonation or coordination to metal ions, allowing for the tuning of the photophysical properties of the material.

Research into related structures, such as azines derived from other aromatic aldehydes, has shown that these molecules can exhibit properties like aggregation-induced emission (AIE). nih.govresearchgate.net In the AIE phenomenon, the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. nih.govresearchgate.net This is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govresearchgate.net Azine and polyazine materials have been noted as promising candidates for electronic and optoelectronic applications due to their thermal stability and semiconductor properties. nih.gov

Similarly, azomethine derivatives incorporating pyridine units are of interest. The electronic and optical properties of oligomers containing pyridine linked to other heterocyclic rings like furan, pyrrole, and thiophene (B33073) have been studied, revealing that their helical structures and the resulting non-bonding interactions influence their stability and electronic transitions. rsc.org The development of novel π-expanded systems incorporating nitrogen-containing heterocycles is a key area of research for creating stable and tunable organic materials for optoelectronics. chemrxiv.org While specific data on azine and azomethine derivatives of unsubstituted 4-Pyridinecarbaldehyde for optoelectronics is emerging, the general principles from related compounds suggest their potential utility in this field.

Bioconjugation and Chemical Biology Applications

Exploration as Transamination Reagents for Biomacromolecules

4-Pyridinecarbaldehyde and its derivatives have been explored as reagents for the site-specific transamination of biomacromolecules, a reaction that installs a carbonyl group (ketone or aldehyde) at a specific location, typically the N-terminus. This bio-mimetic transamination provides a powerful tool for chemical biologists to create precisely modified proteins and antibodies. The newly introduced carbonyl group serves as a chemical handle for the subsequent attachment of various functional molecules, such as drugs, imaging agents, or polymers, through the formation of stable oxime or hydrazone linkages. documentsdelivered.comwpmucdn.com

A significant advancement in this area is the use of N-methylpyridinium-4-carboxaldehyde (also known as Rapoport's salt), a derivative of 4-Pyridinecarbaldehyde. documentsdelivered.com This reagent has been identified as a highly effective transamination agent, particularly for proteins and peptides that have a glutamate (B1630785) residue at their N-terminus. documentsdelivered.com In a notable application, N-methylpyridinium-4-carboxaldehyde was used for the site-specific modification of the therapeutic antibody, Herceptin. documentsdelivered.com The reaction successfully modified the heavy chains of the wild-type antibody. documentsdelivered.com Furthermore, by mutating the N-terminal sequence to include additional glutamate residues, both the heavy and light chains of the antibody could be modified. documentsdelivered.com

This transamination reaction is valued for its selectivity for the N-terminus of the polypeptide chain, which allows for the creation of homogeneous bioconjugates with a well-defined structure and stoichiometry. wpmucdn.com The reaction conditions are typically mild, proceeding in aqueous buffers and not requiring the use of denaturing co-solvents or divalent metal cations, which helps to preserve the structure and function of the protein. wpmucdn.com

Site-Selective N-Terminal Protein Modification Methodologies

The selective modification of the N-terminus of a protein is a highly sought-after strategy for producing homogeneous bioconjugates, as it avoids the heterogeneity that can result from modifying internal residues like lysine (B10760008). Pyridinecarboxaldehydes have emerged as a prominent class of reagents for this purpose. The reaction proceeds through the formation of an intermediate imine between the aldehyde and the N-terminal α-amine, which then undergoes a rapid intramolecular cyclization with the adjacent peptide backbone amide to form a stable imidazolidinone ring. chemrxiv.orgresearchgate.net This two-step process confers high selectivity for the N-terminus over the ε-amine groups of lysine residues.

Both 2-Pyridinecarboxaldehyde (2-PCA) and 4-Pyridinecarboxaldehyde (4-PCA) have been investigated for this modification. researchgate.netnih.gov In a direct comparison for the modification of the peptide angiotensin, 2-PCA was found to be significantly more efficient, achieving 84% conversion, whereas 4-PCA resulted in only 28% conversion under the same conditions. researchgate.netnih.gov Generally, 2-PCA derivatives are considered superior for protein labeling. nih.gov

However, the reactivity of these pyridinecarboxaldehyde derivatives has been found to be dependent on the specific protein being modified, warranting further investigation into different derivatives. researchgate.netnih.gov The choice between 2-PCA and 4-PCA allows for the study of electronic effects within the pyridine ring versus the potential role of the nitrogen atom as a general base or hydrogen-bond acceptor in the reaction mechanism. chemrxiv.org Despite the generally lower efficiency of 4-PCA, its derivatives continue to be part of studies aimed at optimizing N-terminal modification reagents. chemrxiv.org The simplicity of this modification strategy, which often does not require genetic engineering of the target protein, makes it a valuable tool in chemical biology and for the development of protein-based therapeutics and materials. escholarship.org

| Reagent | Target Peptide/Protein | Conversion Efficiency | Reference |

|---|---|---|---|

| 2-Pyridinecarboxaldehyde (2-PCA) | Angiotensin | 84% | researchgate.netnih.gov |

| 4-Pyridinecarboxaldehyde (4-PCA) | Angiotensin | 28% | researchgate.netnih.gov |

Kinetic and Reversibility Studies of Imidazolidinone Formation

The formation of the imidazolidinone conjugate at the N-terminus of a protein by pyridinecarboxaldehydes is a complex process governed by several equilibria, including the hydration of the aldehyde, the formation of the imine intermediate, and the final cyclization step. chemrxiv.org The kinetics and reversibility of these steps are crucial for the efficiency and stability of the final bioconjugate.

Studies on the functionalization of pyridinecarboxaldehydes (PCAs) have shown that the position of the aldehyde group and the nature of other substituents on the pyridine ring significantly impact the reaction. chemrxiv.orgacs.org A key competing reaction is the hydration of the aldehyde in the aqueous media used for protein modification. chemrxiv.org When comparing isomers, 4-substituted PCAs, including 4-Pyridinecarbaldehyde, consistently show a higher degree of hydrate (B1144303) formation than their 2-substituted counterparts. chemrxiv.org This increased hydration reduces the effective concentration of the reactive aldehyde, which can negatively impact the rate of the initial imine formation.

Coordination Chemistry and Metallosupramolecular Architectures Involving 4 Pyridinecarbaldehyde

Ligand Design Principles and Metal-Ligand Interactions

The efficacy of 4-pyridinecarbaldehyde as a ligand in coordination chemistry is rooted in its inherent electronic and steric characteristics. These factors govern its interaction with metal centers and ultimately dictate the architecture and properties of the resulting complexes.

Assessment of 4-Pyridinecarbaldehyde as a Lewis Base and π-Acceptor Ligand

4-Pyridinecarbaldehyde, like other pyridine (B92270) derivatives, functions as a Lewis base, donating its lone pair of electrons from the nitrogen atom to a metal center to form a coordinate bond. quora.comwikipedia.org It is considered a weak π-acceptor ligand. wikipedia.org This π-acceptor capability arises from the presence of vacant π* orbitals on the pyridine ring that can accept electron density from filled d-orbitals of the metal, a process known as π-backbonding. quora.comdocsity.com This back-donation strengthens the metal-ligand bond. docsity.com The presence of the aldehyde group can influence the electronic properties of the pyridine ring, potentially affecting its π-acceptor strength.

The ability of ligands to accept electron density into low-lying empty π-orbitals is termed π-acidity or π-acceptor capacity. docsity.com Ligands with this property, such as carbon monoxide and isocyanides, are effective at stabilizing low oxidation states of metals by delocalizing high electron density from the metal onto the ligand. docsity.com

Impact of Ligand Basicity and Steric Hindrance on Complex Formation

The basicity of a pyridine ligand, which is a measure of its ability to donate its lone pair of electrons, plays a crucial role in the stability of the resulting metal complex. The pKa of the conjugate acid of pyridine is 5.25. wikipedia.org The introduction of substituents on the pyridine ring can alter its basicity.

Steric hindrance, arising from the size and spatial arrangement of the ligand, also significantly influences complex formation. nih.gov The aldehyde group in 4-pyridinecarbaldehyde introduces a degree of steric bulk that can affect the coordination geometry and the number of ligands that can bind to a metal center. This steric influence can be strategically utilized in the design of specific coordination architectures. For instance, the steric requirements of the organic ligand can determine whether a mononuclear or dinuclear complex is formed. unibo.it

Synthesis and Structural Elucidation of Transition Metal Complexes

The coordination of 4-pyridinecarbaldehyde and its derivatives to various transition metals has led to the synthesis of a wide array of complexes with interesting structural features and potential applications.

Copper(I) and Copper(II) Pyridinecarbaldehyde Complexes

Copper(I) and Copper(II) complexes with pyridine-based ligands have been extensively studied. Copper(II), classified as a borderline Lewis acid, readily forms stable complexes with N,O- and N,N-donor ligands like those derived from pyridine. nih.gov The synthesis of these complexes can often be achieved through self-assembly methods. nih.gov

Novel copper(II) complexes have been synthesized by reacting copper(II) chloride and copper(II) bromide with pyridyl-imine ligands. unibo.it These complexes, which are stable in air, have been characterized by various spectroscopic techniques. unibo.it The geometry of these complexes can vary, with some exhibiting a distorted tetrahedral geometry while others show a nearly perfect square planar arrangement. unibo.it For example, dichlorido{2-[(4-iodophenyl)iminomethyl]pyridine- ƙ2N,N'}copper(II) displays a distorted square pyramidal coordination at the copper atom. unibo.it

The electrochemical properties of Cu(II) carboxylate complexes with substituted pyridine as an auxiliary ligand have been investigated. nih.gov These complexes often exhibit redox couples corresponding to the Cu(II)/Cu(III) and Cu(II)/Cu(I) transitions. nih.gov

| Complex Type | Metal Ion | Key Structural Features | Reference |

| Pyridyl-imine Complexes | Cu(II) | Monomeric or dimeric structures, distorted tetrahedral or square planar geometry. | unibo.it |

| Heteroleptic Carboxylates | Cu(II) | Often dimeric with paddle-wheel structures. | nih.gov |

| N,O- and N,N-donor Ligand Complexes | Cu(II) | Stable complexes formed through self-assembly. | nih.gov |

Cobalt(II) Pyridinecarbaldehyde Complex Formation and Characteristics

Cobalt(II) readily forms complexes with pyridine-containing ligands. A notable example is the synthesis of a cobalt(II) complex with a Schiff base derived from isoniazid (B1672263) and pyridine-4-carboxaldehyde. scirp.org In this complex, the cobalt center is in an octahedral environment, coordinated to two ligand molecules through the pyridine nitrogen atoms and four water molecules. scirp.org An interesting feature of this complex is that the imine groups of the Schiff base ligand remain uncoordinated, with the coordination occurring through the pyridine nitrogen. scirp.org

Thermogravimetric analysis of this cobalt(II) complex revealed a two-step decomposition process, ultimately leaving a metal oxide residue. scirp.org The stoichiometry of cobalt(II) complexes with pyridine-based ligands can be influenced by reaction conditions, with both tetrahedral and octahedral complexes being possible. wikipedia.org

Zinc Metal–Organic Framework (Zn-MOF) Construction via 4-Pyridyl Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. 4-pyridyl ligands, often derived from or related to 4-pyridinecarbaldehyde, are excellent building blocks for the construction of Zn-MOFs due to their directional coordination properties.

The synthesis of Zn-MOFs often involves solvothermal methods, where the components are heated in a solvent. nih.gov For instance, a Zn-MOF with a novel topology was synthesized using 4,4',4''-nitrilotribenzoic acid and 4,4'-bipyridine (B149096). nih.gov This structure features binuclear Zn2(COO)4(bipy)2 paddle-wheel clusters. nih.gov

Another strategy for constructing Zn-MOFs is the pillared-layer approach. researchgate.net In this method, layers formed by the coordination of zinc centers and a primary ligand are pillared by a secondary, often pyridyl-based, ligand to create a three-dimensional framework. researchgate.net The choice of solvent can also play a crucial role in determining the final topology of the Zn-MOF. rsc.org For example, two different Zn-MOF isomers were synthesized using the same ligands but different solvent systems. rsc.org

The use of mixed-ligand systems is a common approach to create functional Zn-MOFs. For example, 3D zinc-organic frameworks have been synthesized using mixed thiophene (B33073) dicarboxylate and 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole linkers. acs.org The resulting MOFs can exhibit interesting properties such as single-crystal-to-single-crystal transformations. acs.org Furthermore, green and scalable synthesis methods for Zn-MOFs are being developed, utilizing aqueous media and achieving high space-time yields. rsc.org

| MOF Type | Ligands | Synthesis Method | Key Features | Reference |

| Novel Topology Zn-MOF | 4,4',4''-nitrilotribenzoic acid, 4,4'-bipyridine | Solvothermal | Binuclear paddle-wheel clusters, (3,3,6)-connected 3-nodal net. | nih.gov |

| Pillared-Layer Zn-MOF | 5-(pyridine-4-yl)isophthalic acid, 4,4'-bipyridine or 1,4-bis(pyrid-4-yl)benzene | Solvothermal | Water-stable, layered structure pillared by bipyridine-type ligands. | researchgate.net |

| Isomeric Zn-MOFs | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine, 1,4-di(pyridin-4-yl)benzene | Solvent-dependent solvothermal | Different topologies (catenated 3D vs. 3D framework) based on solvent. | rsc.org |

| Mixed-Ligand Zn-MOF | Thiophene-2,5-dicarboxylic acid, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole | Solvothermal | Trigonal bipyramidal and distorted square-pyramidal coordination geometries. | acs.org |

| Green Synthesis Zn-MOF | Not specified | Base-assisted synthesis in aqueous media | High space-time yield, scalable production. | rsc.org |

Unconventional Chemical Conversions within Coordination Spheres

The coordination of 4-Pyridinecarbaldehyde to a metal center can lead to unusual chemical transformations of its aldehyde group. The metal ion can act as a Lewis acid, activating the carbonyl group towards nucleophilic attack and facilitating reactions that are less common for the free aldehyde.

Aldehyde Group Transformation to Dihydrogen Ortho Ester Moieties

Research has demonstrated the chemical conversion of the carbonyl group in 4-Pyridinecarbaldehyde ligands within copper(II) complexes into dihydrogen ortho ester moieties. researchgate.net This transformation represents a multi-step reaction occurring within the coordination sphere of the metal. An ortho ester is a functional group containing three alkoxy groups attached to the same carbon atom. The formation of a dihydrogen ortho ester implies the addition of alcohol molecules across the carbonyl double bond, stabilized by the coordination environment. The crystalline state of these complexes has provided definitive evidence for this structural change. researchgate.net

In-Situ Hemiacetal Formation in Metal Complexes

The aldehyde group of 4-Pyridinecarbaldehyde, when part of a metal complex, can readily undergo nucleophilic attack by alcohol solvents to form hemiacetals in-situ. A hemiacetal is formed when an alcohol molecule adds to a carbonyl group. Studies on copper(II) complexes containing 4-Pyridinecarbaldehyde have shown that this reaction is particularly favored in protic solvents, especially methanol (B129727). researchgate.net

The formation of the hemiacetal is influenced by the acidity and basicity of the reaction medium. researchgate.net The coordination to the copper(II) ion enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the methanol solvent. This leads to the conversion of the aldehyde group (-CHO) into a hemiacetal moiety (-CH(OH)(OCH₃)) directly within the complex. This in-situ functionalization has been confirmed through techniques like single-crystal X-ray crystallography, revealing the structural details of the newly formed hemiacetal within the coordination compound. researchgate.net

Advanced Analytical and Computational Methodologies for 4 Pyridinecarbaldehyde Systems

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for elucidating the molecular features of 4-pyridinecarbaldehyde. Various methods are employed to probe the vibrational, electronic, and nuclear properties of the compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra of 4-pyridinecarbaldehyde exhibit characteristic absorption bands that confirm its molecular structure. nih.gov The most prominent peak is the strong carbonyl (C=O) stretching vibration, which is a hallmark of the aldehyde group. The position of this band can be sensitive to the chemical environment. nist.gov The spectra also show bands corresponding to C-H stretching of the aromatic ring and the aldehyde, as well as C=C and C=N stretching vibrations within the pyridine (B92270) ring. nih.govnist.gov The presence of water in the monohydrate form would be indicated by a broad absorption band in the O-H stretching region, typically around 3200-3600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 4-pyridinecarbaldehyde is characterized by distinct peaks corresponding to the vibrational modes of the molecule. nih.govmdpi.com Studies on related pyridine derivatives show that bands can be assigned to specific symmetries, such as a₁ and b₂ modes. researchgate.net The technique is particularly useful for studying the symmetric vibrations and the carbon skeleton, which may be weak in the IR spectrum.

A summary of key vibrational bands for 4-Pyridinecarbaldehyde is presented below.

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| Aldehyde C-H Stretch | ~2850, ~2750 | Not typically prominent |

| Aromatic C-H Stretch | >3000 | >3000 |

| Carbonyl (C=O) Stretch | ~1700 | ~1700 |

| Pyridine Ring (C=C, C=N) Stretch | ~1600, ~1560, ~1415 | ~1600, ~1560, ~1415 |

| C-H In-plane Bending | ~1215, ~1065 | ~1215, ~1065 |

| Ring Breathing Mode | ~1000 | ~1000 |

| C-H Out-of-plane Bending | ~820 | ~820 |

Note: The exact positions of peaks can vary based on the sample state (solid, liquid, solution) and instrumentation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the 4-pyridinecarbaldehyde molecule. The spectrum typically displays absorptions corresponding to π→π* and n→π* transitions.

Research on 4-pyridinecarbaldehyde vapor has identified both fluorescence and phosphorescence emissions. acs.org The emission spectra consist of T₁(n, π) → S₀ phosphorescence along with weak, thermally activated S₁(n, π) → S₀ delayed fluorescence. acs.org For 4-PCA vapor, the fluorescence origin is observed at approximately 26,235 cm⁻¹, while the phosphorescence origin is at 24,375 cm⁻¹. acs.org This results in an S₁−T₁ energy separation of about 1860 cm⁻¹. acs.org In methanol (B129727), absorption bands for a derivative have been recorded at 224 and 328 nm, attributed to intra-ligand π→π* transitions of the pyridine ring and the imine group, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques, Solid-State Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the connectivity and chemical environment of atoms in 4-pyridinecarbaldehyde. wikipedia.org

¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. chemicalbook.com The aldehyde proton (CHO) is the most deshielded, appearing as a singlet at a high chemical shift (around 10.11 ppm in CDCl₃). chemicalbook.com The protons on the pyridine ring appear as two sets of doublets, corresponding to the protons ortho and meta to the nitrogen atom. chemicalbook.com In DMSO-d₆, the aldehyde proton appears around 10.33 ppm. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum shows six distinct signals, one for each carbon atom. The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing around 192-194 ppm. The carbons of the pyridine ring resonate in the aromatic region (approximately 122-152 ppm). chemicalbook.com

Solid-State NMR: Solid-state NMR (ssNMR) is particularly valuable for studying the structure of materials in the solid phase, such as metal complexes of 4-pyridinecarbaldehyde. In paramagnetic systems, like copper(II) complexes, the interaction with the unpaired electron causes significant paramagnetic shifts, spreading the NMR spectra over a non-conventional range. nih.gov Two-dimensional techniques like ¹H–¹³C HETCOR and ¹H–¹H SQ/DQ are essential to establish connectivity in these complex solid-state systems. nih.govrsc.org These studies have been crucial in identifying chemical transformations of the aldehyde group upon coordination to metal ions. nih.govrsc.org

A summary of typical NMR chemical shifts for 4-Pyridinecarbaldehyde is provided below.

| Nucleus | Atom Position | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |

| ¹H | Aldehyde (-CHO) | ~10.11 | ~10.33 |

| ¹H | Pyridine (ortho to N) | ~8.90 | ~9.07 |

| ¹H | Pyridine (meta to N) | ~7.72 | ~7.97 |

| ¹³C | Carbonyl (-C=O) | ~192.4 | ~193.3 |

| ¹³C | Pyridine (C-4, attached to CHO) | ~143.2 | ~143.7 |

| ¹³C | Pyridine (ortho to N) | ~151.5 | ~151.3 |

| ¹³C | Pyridine (meta to N) | ~122.3 | ~122.1 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary with solvent and concentration.

Mass Spectrometry: Electrospray Ionization (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of 4-pyridinecarbaldehyde.

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like 4-pyridinecarbaldehyde. In MS/MS experiments, the protonated molecule [M+H]⁺ with a precursor m/z of 108.0444 is typically observed. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. sielc.com This technique is used for the analysis of 4-pyridinecarbaldehyde in complex mixtures. sielc.com Reverse-phase HPLC methods using a mobile phase of acetonitrile (B52724) and water with an acid modifier (like formic acid for MS compatibility) are common. sielc.com LC-MS/MS methods operating in Multiple Reaction Monitoring (MRM) mode provide high sensitivity and selectivity for quantification. fda.gov.tw

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive, atomic-level detail of the molecular structure and packing of 4-pyridinecarbaldehyde systems in the solid state.

Single Crystal X-ray Diffraction for Atomic-Level Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in a crystal. mdpi.com Studies on derivatives and metal complexes of 4-pyridinecarbaldehyde have revealed crucial structural information. For instance, analysis of a semicarbazone derivative of 4-pyridinecarbaldehyde showed that it crystallizes in a triclinic system with the space group P-1. researchgate.netajchem-a.com

In coordination complexes, X-ray studies have demonstrated that the aldehyde group of 4-pyridinecarbaldehyde can undergo chemical transformations upon reacting with metal salts in methanol. nih.govrsc.org For example, in copper(II) and cobalt(II) complexes, the aldehyde group was converted to dihydrogen ortho ester and hemiacetal forms. nih.govrsc.org The crystal structure of these complexes revealed an octahedral geometry around the metal center, with the metal ion coordinated to four nitrogen atoms from the pyridine ligands and two chloride ions. nih.gov

A summary of crystallographic data for a 4-Pyridinecarbaldehyde derivative is presented below.

| Parameter | Pyridine 4-carbaldehyde semicarbazone |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Z | Value |

Note: Specific cell parameters (a, b, c, α, β, γ) and the number of molecules per unit cell (Z) are determined for each specific crystal structure and are not universally constant. The data here is illustrative of the type of information obtained. researchgate.netajchem-a.com

Powder X-ray Diffraction for Polymorphic Studies and Reaction Monitoring

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of crystalline solids, including 4-Pyridinecarbaldehyde monohydrate and its derivatives. rigaku.comresearchgate.net It provides a unique fingerprint for each crystalline phase, making it a powerful tool for identifying different polymorphic forms. researchgate.netresearchgate.net Polymorphism, the ability of a substance to exist in multiple crystal structures, can significantly impact the physical and chemical properties of a compound, such as solubility and stability. rigaku.comresearchgate.net Therefore, PXRD is crucial during drug development and manufacturing to ensure the correct and consistent polymorphic form is produced. rigaku.com

The technique works by directing X-rays at a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is characteristic of the crystal lattice of the substance. rigaku.comresearchgate.net By comparing the PXRD pattern of a sample to reference patterns, one can identify the specific polymorph present. rigaku.com Furthermore, changes in the PXRD pattern over time or under different conditions (e.g., temperature, humidity) can be used to monitor phase transformations and reactions in the solid state. rigaku.comnih.gov For instance, simultaneous XRD-DSC (Differential Scanning Calorimetry) measurements can track polymorphic transitions as a function of temperature, providing valuable information on the thermodynamic stability of different forms. rigaku.com

In the context of reaction monitoring, PXRD can be used to follow the progress of solid-state reactions involving 4-Pyridinecarbaldehyde. For example, the synthesis of 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone, a derivative of 4-Pyridinecarbaldehyde, can be monitored by observing the appearance of new diffraction peaks corresponding to the product and the disappearance of peaks from the starting materials. semanticscholar.org This allows for real-time analysis of the reaction kinetics and can help in optimizing reaction conditions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.orgnih.govdergipark.org.tr This method partitions the crystal space into regions associated with each molecule, allowing for a detailed examination of how molecules interact with their neighbors. nih.gov The Hirshfeld surface itself is defined as the boundary where the electron distribution of a sum of spherical atoms for the whole crystal is equal to the electron distribution of the pro-molecule (the molecule of interest).

The surface is typically colored to represent different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contact. nih.gov Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov This visualization provides an immediate and intuitive picture of the significant intermolecular interactions holding the crystal together.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to investigate the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods complement experimental data and offer insights that can be difficult or impossible to obtain through experiments alone.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. chemrxiv.orgcsic.esnih.gov DFT methods are used to determine the ground-state electronic structure of a system by solving the Kohn-Sham equations. chemrxiv.org A key aspect of DFT is the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions. csic.es Functionals like B3LYP are commonly employed for their balance of accuracy and computational cost. researchgate.netnih.gov

For 4-Pyridinecarbaldehyde systems, DFT calculations can predict a wide range of properties:

Electronic Structure: DFT provides information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for understanding the molecule's reactivity and electronic transitions. nih.gov

Reactivity: DFT can be used to calculate various reactivity descriptors. For instance, the molecular electrostatic potential (MEP) map visually indicates the regions of a molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). nih.gov

Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). nih.govresearchgate.net Comparing calculated spectra with experimental data helps to validate the computational model and aids in the assignment of spectral features. For example, time-dependent DFT (TD-DFT) is used to calculate excited state energies and predict UV-Vis absorption wavelengths. researchgate.netnih.gov

Topological Analysis of Electron Density (Atoms in Molecule - AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orgias.ac.inuni-rostock.de This theory, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density, ρ(r). ias.ac.in

Key features of AIM analysis include:

Critical Points: The analysis identifies critical points in the electron density where the gradient of the density is zero. These include nuclear attractors (corresponding to atoms), bond critical points (BCPs) found between bonded atoms, ring critical points (RCPs), and cage critical points (CCPs). uni-rostock.denih.gov

Bond Paths: A bond path is a line of maximum electron density linking two atomic nuclei, indicating a chemical bond. ias.ac.in

Properties at BCPs: The values of the electron density (ρ) and its Laplacian (∇²ρ) at a bond critical point provide insight into the nature of the chemical bond. For example, the magnitude of ρ at the BCP correlates with the bond strength, while the sign of the Laplacian can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. nih.gov

In the study of this compound, AIM can be used to characterize the strength and nature of intramolecular and intermolecular hydrogen bonds, which are crucial for its structure and properties. nih.gov

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analyses

Non-Covalent Interaction (NCI) analysis is a visualization technique that identifies and characterizes weak interactions in molecular systems. wikipedia.orgnih.govnih.gov It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.orgchemtools.org The reduced density gradient is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. chemtools.orgchemrxiv.orgnih.gov

In regions of non-covalent interactions, the reduced density gradient is low for low electron densities. jussieu.frresearchgate.net NCI analysis typically involves plotting isosurfaces of the reduced density gradient. These isosurfaces are colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density. wikipedia.org This coloring scheme helps to distinguish between different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized interactions such as van der Waals forces.

Red surfaces signify repulsive steric clashes. chemtools.orgresearchgate.net

This method provides a visually intuitive map of the non-covalent interactions within the this compound system, complementing the quantitative information obtained from other analyses like Hirshfeld surfaces and AIM. researchgate.net

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding that aligns with Lewis structures. uni-muenchen.dewikipedia.orgfaccts.dewisc.edu NBOs are orbitals that are optimized for maximum electron density, corresponding to core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu

Key aspects of NBO analysis include:

Lewis and Non-Lewis Orbitals: The analysis partitions the NBOs into Lewis-type orbitals (with occupancies close to 2 electrons, representing the Lewis structure) and non-Lewis-type orbitals (with low occupancies, representing deviations from the idealized Lewis structure). wikipedia.orgwisc.edu

For this compound, NBO analysis can provide detailed insights into the nature of the covalent bonds, the hybridization of atoms, and the stabilizing effects of intermolecular hydrogen bonding through the quantification of donor-acceptor interactions.

Energy Framework Calculations for Crystal Cohesion and Stability

The stability and physical properties of the crystalline form of this compound are governed by the intricate network of intermolecular interactions within the crystal lattice. Energy framework calculations offer a powerful computational approach to visualize and quantify the cohesive forces responsible for crystal packing. rsc.orgrsc.org This method involves calculating the interaction energies between a central molecule and its surrounding neighbors in the crystal structure and decomposing them into electrostatic and dispersion components.

The resulting energy frameworks are graphical representations where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear visual map of the dominant forces holding the crystal together. nih.gov Typically, electrostatic interactions are depicted in red and dispersion forces in green, while the total interaction energy is represented by blue cylinders. nih.gov

To illustrate the output of such a calculation, a hypothetical data table is presented below. This table showcases the kind of interaction energy data that would be generated for a molecular pair in a this compound crystal.

| Interacting Molecular Pair | Symmetry Operation | Distance (Å) | E_ele (kJ/mol) | E_disp (kJ/mol) | E_tot (kJ/mol) |

| Molecule 1 - Molecule 2 | x, y, z+1 | 3.5 | -25.5 | -15.2 | -40.7 |

| Molecule 1 - Molecule 3 | -x, y+1/2, -z+1/2 | 3.8 | -18.3 | -12.1 | -30.4 |

| Molecule 1 - Water 1 | x, y, z | 2.8 | -45.0 | -8.5 | -53.5 |

| This table is for illustrative purposes only and does not represent actual experimental data. |

Ab Initio Molecular Orbital Theory for Diprotonated Species

Ab initio molecular orbital theory is a fundamental quantum chemical method that allows for the theoretical prediction of molecular properties from first principles, without the need for empirical parameters. chemicalbook.com This theory is particularly useful for studying reactive species and ions, such as the diprotonated form of 4-Pyridinecarbaldehyde.

In acidic conditions, the lone pair of electrons on the pyridine nitrogen and the carbonyl oxygen can be protonated, leading to a dicationic species. Understanding the electronic structure and stability of this diprotonated form is crucial for predicting its reactivity and behavior in certain chemical environments.

Ab initio calculations, such as Hartree-Fock (HF) or more advanced methods, can be employed to determine the optimized geometry, molecular orbital energies, and charge distribution of the diprotonated 4-Pyridinecarbaldehyde. The calculations would likely show a significant redistribution of electron density upon diprotonation, with positive charges localized primarily on the nitrogen and oxygen atoms. The molecular orbitals would reveal the nature of the bonding in this charged species. For instance, the formation of new N-H and O-H bonds would be represented by low-energy bonding molecular orbitals. The study of a diprotonated dipyridyl salt has shown how such dications form three-dimensional networks through hydrogen bonding. nih.gov

A hypothetical summary of results from an ab initio calculation on diprotonated 4-Pyridinecarbaldehyde is presented below.

| Property | Calculated Value |

| N-H Bond Length (Å) | 1.02 |

| O-H Bond Length (Å) | 0.98 |

| Mulliken Charge on Pyridine N | +0.85 |

| Mulliken Charge on Carbonyl O | +0.75 |

| HOMO-LUMO Gap (eV) | 5.2 |

| This table is for illustrative purposes only and does not represent actual computational data. |

Chemometric Data Analysis for Reaction Pathway Elucidation (e.g., Principal Component Analysis)

The synthesis of 4-Pyridinecarbaldehyde can proceed through various reaction pathways, each influenced by factors such as catalyst, temperature, and solvent. chemicalbook.com Chemometric methods, particularly Principal Component Analysis (PCA), provide a powerful statistical tool for analyzing complex datasets generated during reaction monitoring to elucidate these pathways. rsc.org

PCA is a multivariate technique that reduces the dimensionality of a dataset while retaining most of the original variance. rsc.org In the context of reaction pathway elucidation, spectroscopic data (e.g., from FT-IR or NMR) or chromatographic data (e.g., from HPLC or GC) can be collected at different time points or under different reaction conditions. This data, which may contain information about reactants, intermediates, products, and byproducts, can be arranged in a matrix.

PCA then transforms this data into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variations in the data. By plotting the scores of the samples on these PCs, it is possible to identify clustering patterns. For example, samples taken from reactions following a specific pathway might cluster together, while those from a different pathway form a separate cluster. This can help in identifying the key variables (e.g., specific spectral peaks or retention times) that differentiate the reaction pathways.

Consider a hypothetical scenario where the synthesis of 4-Pyridinecarbaldehyde from 4-picoline is monitored under different catalytic conditions. The concentrations of key species are measured over time.

| Catalyst | Time (h) | [4-Picoline] | [Intermediate A] | [4-Pyridinecarbaldehyde] | [Byproduct B] |

| Catalyst X | 1 | 0.85 | 0.10 | 0.05 | 0.00 |

| Catalyst X | 2 | 0.60 | 0.25 | 0.15 | 0.00 |

| Catalyst Y | 1 | 0.90 | 0.05 | 0.03 | 0.02 |

| Catalyst Y | 2 | 0.75 | 0.10 | 0.08 | 0.07 |

| This table is for illustrative purposes only and does not represent actual experimental data. |

A PCA of such data could reveal that the reactions with Catalyst X and Catalyst Y proceed along different trajectories in the PC space, indicating distinct reaction mechanisms or efficiencies.

Emerging Research Applications and Interdisciplinary Impact of 4 Pyridinecarbaldehyde

Contributions to Specialized Organic Synthesis and Fine Chemicals

4-Pyridinecarbaldehyde, also known as isonicotinaldehyde, serves as a crucial heterocyclic building block in the synthesis of a wide array of organic compounds. chemicalbook.com Its utility extends to the production of pharmaceuticals, fragrances, and pesticides. The presence of the pyridine (B92270) ring and the aldehyde group makes it a versatile precursor for creating complex molecules with desired biological and physical properties. chemimpex.com

One of the key applications of 4-pyridinecarbaldehyde is in the synthesis of γ,β-unsaturated amides, which are formed by coupling with N,N-disubstituted formamides. sigmaaldrich.comsigmaaldrich.com It is also instrumental in the formation of meso-substituted A3-corroles and 4′-pyridyl terpyridines, the latter of which show potential as anticancer and antimicrobial agents. sigmaaldrich.comsigmaaldrich.com Furthermore, it is a key reagent in the synthesis of 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone, a compound investigated for its corrosion-inhibiting properties on mild steel. sigmaaldrich.comsigmaaldrich.comsemanticscholar.org